molecular formula C14H18N4S2 B15102881 Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl- CAS No. 113372-84-2

Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-

Cat. No.: B15102881
CAS No.: 113372-84-2
M. Wt: 306.5 g/mol
InChI Key: LGEKWBIMNDOARU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves several steps. One common method includes the condensation of 1,3,5-triformylphloroglucinol with various thiourea derivatives . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives .

Scientific Research Applications

Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] has a wide range of applications in scientific research. In chemistry, it is used to construct covalent organic frameworks with unique properties . In biology and medicine, thiourea derivatives have been explored for their antimicrobial and anticancer activities . Additionally, this compound finds applications in the industry, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] can be compared with other thiourea derivatives, such as 1,1′-(1,4-phenylene)bis(thiourea) and 1,1′-(2,5-dimethyl-1,4-phenylene)bis(thiourea) . These compounds share similar structural features but differ in their specific substituents and properties. The unique structure of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] contributes to its distinct chemical reactivity and applications.

Properties

CAS No.

113372-84-2

Molecular Formula

C14H18N4S2

Molecular Weight

306.5 g/mol

IUPAC Name

1-prop-2-enyl-3-[3-(prop-2-enylcarbamothioylamino)phenyl]thiourea

InChI

InChI=1S/C14H18N4S2/c1-3-8-15-13(19)17-11-6-5-7-12(10-11)18-14(20)16-9-4-2/h3-7,10H,1-2,8-9H2,(H2,15,17,19)(H2,16,18,20)

InChI Key

LGEKWBIMNDOARU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC=C1)NC(=S)NCC=C

Origin of Product

United States

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